molecular formula C15H14N4O2S2 B2763343 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034412-19-4

2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Cat. No.: B2763343
CAS No.: 2034412-19-4
M. Wt: 346.42
InChI Key: PGMCNIXKQJAFMU-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives

Preparation Methods

The synthesis of 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methylthio group: This step involves the substitution reaction where a methylthio group is introduced to the core structure.

    Attachment of the nicotinamide moiety: This final step involves coupling the nicotinamide group to the thienopyrimidine core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide include other thienopyrimidine derivatives, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-22-14-10(3-2-5-17-14)13(20)16-6-7-19-9-18-11-4-8-23-12(11)15(19)21/h2-5,8-9H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMCNIXKQJAFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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